Product packaging for 4,6-Dibromoisophthalic acid(Cat. No.:CAS No. 24063-27-2)

4,6-Dibromoisophthalic acid

Cat. No.: B1605132
CAS No.: 24063-27-2
M. Wt: 323.92 g/mol
InChI Key: UDCSURCKPULYEL-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and Intermediate Chemistry

4,6-Dibromoisophthalic acid serves as a critical building block in the synthesis of a range of complex organic molecules. The presence of bromine atoms, which are good leaving groups, and carboxylic acid functionalities makes the compound highly versatile for further chemical modifications. This dual reactivity allows for its participation in a variety of reactions, including esterification, amidation, and cross-coupling reactions, making it an essential precursor for creating novel materials and compounds with specific functionalities.

The synthesis of this compound itself can be achieved through methods such as the oxidation of 4,6-dibromo-m-xylene or the direct bromination of isophthalic acid. The latter often requires harsh conditions, such as the use of oleum (B3057394) (fuming sulfuric acid), to overcome the deactivating effect of the electron-withdrawing carboxyl groups on the aromatic ring. google.com

Research Landscape of Dibrominated Isophthalic Acid Derivatives

The study of dibrominated isophthalic acid derivatives extends beyond the 4,6-isomer, with other positional isomers also garnering scientific interest for their unique properties and potential applications. The position of the bromine atoms on the isophthalic acid backbone significantly influences the molecule's steric and electronic properties, thereby dictating its reactivity and the geometry of the resulting coordination complexes or polymers.

Research has explored the synthesis and characterization of various dibrominated isophthalic acids, highlighting the differences in their crystal structures and their propensity to form specific supramolecular assemblies. researchgate.net For instance, the crystal structure of this compound monohydrate reveals a two-dimensional network formed through hydrogen bonds. core.ac.uk This structural information is crucial for the rational design of metal-organic frameworks (MOFs) and other crystalline materials with tailored properties.

The broader family of brominated isophthalic acids, including mono- and poly-brominated derivatives, are key intermediates for a variety of functional chemicals, including modifiers for polymers like polyesters and polyamides, as well as for pharmaceuticals and agricultural chemicals. google.com For example, 5-bromoisophthalic acid is a commercially significant intermediate. scirp.orgscirp.org The introduction of bromine atoms can enhance properties such as flame retardancy in polymers. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Br2O4 B1605132 4,6-Dibromoisophthalic acid CAS No. 24063-27-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dibromobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCSURCKPULYEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349162
Record name 4,6-dibromoisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24063-27-2
Record name 4,6-dibromoisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Derivatization Strategies of 4,6 Dibromoisophthalic Acid

Reactivity at the Carboxylic Acid Functionalities

The two carboxylic acid groups on the 4,6-dibromoisophthalic acid molecule are primary sites for chemical modification. Their reactivity is typical of aromatic carboxylic acids, enabling transformations such as esterification and conversion to acyl halides, which serve as stepping stones for further molecular diversification.

Esterification Reactions for Molecular Diversification

Esterification of this compound is a fundamental transformation that enhances its solubility in organic solvents and allows for further functionalization. The most common derivatization is the formation of dimethyl esters. This is often achieved through the Fischer esterification method, which involves reacting the diacid with an excess of an alcohol, such as methanol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). googleapis.comscienceready.com.auoperachem.com This reaction is reversible and is typically driven to completion by using the alcohol as the solvent and heating the mixture under reflux. scienceready.com.auoperachem.com

The resulting diester, dimethyl 4,6-dibromoisophthalate, is a key intermediate. For instance, in the synthesis and purification of brominated isophthalic acids, the crude product mixture is often converted to its dimethyl esters. googleapis.com The different boiling points of the resulting esters allow for their separation by distillation, yielding the purified dimethyl 4,6-dibromoisophthalate. googleapis.com This purified ester can then be used in subsequent reactions or hydrolyzed back to the pure this compound.

Table 1: Typical Conditions for Fischer Esterification of Brominated Isophthalic Acids

Parameter Condition Purpose
Alcohol Methanol or Ethanol (often in excess, used as solvent) Reactant and solvent
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) Increases reaction rate by lowering activation energy. scienceready.com.auoperachem.com
Temperature Reflux (e.g., 65°C for methanol, higher for other alcohols) To overcome the activation energy and increase the reaction rate. scienceready.com.auoperachem.com

| Work-up | Neutralization with a weak base (e.g., NaHCO₃), extraction with an organic solvent. | To remove unreacted acid and catalyst. operachem.com |

This table presents generalized conditions for Fischer esterification based on common laboratory procedures. operachem.com

Formation of Acyl Halides for Subsequent Synthetic Steps

The carboxylic acid groups of this compound can be readily converted into more reactive acyl halides, typically acyl chlorides. This transformation is crucial as it activates the carboxyl groups for subsequent nucleophilic acyl substitution reactions, most notably Friedel-Crafts acylations. wikipedia.org Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this purpose.

The resulting 4,6-dibromoisophthaloyl chloride is a highly reactive intermediate. It can be used in Friedel-Crafts acylation reactions to introduce the dibromoisophthaloyl moiety onto other aromatic compounds. scite.aiuoregon.edu In a typical Friedel-Crafts reaction, the diacyl chloride reacts with an arene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a diketone. wikipedia.org This strategy is a powerful tool for constructing complex polycyclic aromatic systems. For example, the two-fold Friedel-Crafts acylation of benzene (B151609) with 4,6-dibromoisophthaloyl chloride is a key step in the synthesis of certain indenofluorene derivatives. uoregon.edu

Reactivity of Bromine Substituents

The two bromine atoms on the aromatic ring of this compound are susceptible to a variety of substitution reactions. Their presence opens up avenues for forming new carbon-carbon and carbon-heteroatom bonds, which is essential for creating complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) Reactions and Halogen Exchange

The bromine atoms of this compound can be displaced by strong nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the two carboxylic acid groups facilitates these reactions by stabilizing the intermediate Meisenheimer complex.

An important example of this reactivity is the hydrolysis of the bromine substituents. The hydrolysis of dibromoisophthalic acid isomers can be achieved in an aqueous alkaline solution, such as sodium hydroxide (B78521), in the presence of a copper compound catalyst (e.g., Cu₂O). trea.com This reaction, carried out at elevated temperatures (100-270°C), replaces the bromine atoms with hydroxyl groups to produce dihydroxyisophthalic acids. trea.com This transformation is significant for accessing derivatives with different electronic and hydrogen-bonding properties.

Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atoms of this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions allow for the precise formation of new bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org It is a powerful method for forming new carbon-carbon bonds. The diester, dimethyl 4,6-dibromoisophthalate, can be subjected to Suzuki coupling conditions to connect new aryl or vinyl groups at the 4 and 6 positions. uoregon.edu This approach is widely used to synthesize conjugated systems for applications in materials science.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. uit.noorganic-chemistry.org While specific examples with this compound are not prevalent in the literature, the general applicability of this reaction to aryl bromides suggests its potential for synthesizing aminated derivatives. researchgate.net Such derivatives could be valuable in pharmaceutical and materials chemistry.

Table 2: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Bond Formed Typical Catalyst System
Suzuki-Miyaura Coupling Organoboronic acid/ester (R-B(OH)₂) C-C Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, K₃PO₄). organic-chemistry.orgnih.gov
Heck Coupling Alkene (R-CH=CH₂) C-C Pd(OAc)₂ with a phosphine ligand, and a base (e.g., Et₃N).

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd precatalyst with a bulky phosphine ligand (e.g., JohnPhos, DavePhos), and a strong base (e.g., NaOtBu). organic-chemistry.orgrsc.org |

This table outlines common palladium-catalyzed reactions applicable to aryl bromides like this compound.

Advanced Derivatization for Analytical and Applied Chemistry

The unique structure of this compound makes it a valuable building block for creating functional materials and molecules with specific properties for advanced applications.

In materials science, this compound is a critical intermediate in the synthesis of organic light-emitting materials (OLEDs) and coordination polymers, also known as metal-organic frameworks (MOFs). In the construction of coordination polymers, the dicarboxylic acid acts as an organic linker that coordinates to metal ions or clusters, forming extended one-, two-, or three-dimensional networks. nih.govresearchgate.net The bromine atoms can be retained in the final structure to influence properties like luminescence through the heavy-atom effect, or they can be used as reactive sites for post-synthetic modification.

For analytical purposes, derivatization of the carboxylic acid groups is a common strategy to improve chromatographic separation and mass spectrometric detection. While not specific to this compound, general methods for derivatizing carboxylic acids, such as esterification, are widely used in metabolomics and other analytical fields to enhance the volatility and ionization efficiency of analytes. chemsrc.com The presence of bromine atoms in this compound and its derivatives provides a distinct isotopic signature that can aid in their identification by mass spectrometry. chemsrc.com

Furthermore, the rigid structure and defined positions of the functional groups make this compound and its derivatives, like 5-amino-2,4,6-tribromoisophthalic acid, useful in supramolecular chemistry and crystal engineering. nih.govresearchgate.net For instance, the latter has been used as a heavy-atom derivative for experimental phasing in macromolecular X-ray crystallography, where the well-defined positions of the bromine atoms help to solve the phase problem. researchgate.net

Strategies for Enhanced Analytical Detectability and Chromatographic Separation

The primary goal of derivatization in this context is to modify the two carboxylic acid groups of this compound to improve its behavior in chromatographic systems and increase its sensitivity to various detectors. numberanalytics.com This is particularly crucial for gas chromatography (GC), where analytes must be volatile and thermally stable, and also beneficial for high-performance liquid chromatography (HPLC) by improving peak shape and retention characteristics. researchgate.netlibretexts.org

Esterification for Gas Chromatography (GC)

For GC analysis, the non-volatile nature of dicarboxylic acids necessitates derivatization. researchgate.net The most common strategy is esterification, which converts the polar carboxyl groups into less polar, more volatile esters. This process also reduces the potential for thermal decomposition in the hot GC inlet and column. researchgate.net

Several types of reagents can be employed for this purpose:

Alkylation Reagents: Reagents such as pentafluorobenzyl bromide (PFBBr) react with carboxylic acids to form pentafluorobenzyl esters. research-solution.comresearchgate.net The introduction of multiple fluorine atoms significantly enhances the derivative's response to an Electron Capture Detector (ECD), allowing for highly sensitive detection. researchgate.net

Silylation Reagents: Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing active hydrogen compounds, including carboxylic acids. research-solution.com They replace the acidic protons with trimethylsilyl (B98337) (TMS) groups, yielding volatile and thermally stable derivatives suitable for GC-MS analysis. researchgate.net The resulting mass spectra often show characteristic fragmentation patterns that aid in identification.

Derivatization for High-Performance Liquid Chromatography (HPLC)

In reversed-phase HPLC, highly polar compounds like this compound may exhibit poor retention on nonpolar stationary phases, eluting at or near the solvent front. Derivatization can increase the hydrophobicity of the molecule, leading to better retention and separation. libretexts.org Esterification, as described for GC, also serves this purpose in HPLC. libretexts.org Furthermore, for challenging separations of acidic compounds, techniques like ion-exchange chromatography can be employed, where the analyte is separated in its ionic form, sometimes negating the need for derivatization. chromatographyonline.com A new derivatization agent, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), has been developed for the selective derivatization of carboxylic acids under mild conditions, making them amenable to LC-MS analysis. nih.gov

The following table summarizes common derivatization strategies for enhanced chromatographic analysis of carboxylic acids like this compound.

Table 1: Derivatization Reagents for Enhanced Chromatographic Analysis

Derivatization Reagent Abbreviation Target Group Derivative Formed Primary Analytical Benefit
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA Carboxylic Acid (-COOH) Trimethylsilyl (TMS) Ester Increased volatility and thermal stability for GC-MS. research-solution.com
Pentafluorobenzyl Bromide PFBBr Carboxylic Acid (-COOH) Pentafluorobenzyl (PFB) Ester Increased volatility for GC and enhanced ECD response. research-solution.comresearchgate.net

Tailored Derivatization for Specific Spectroscopic Analysis

Beyond improving chromatographic performance, derivatization can be specifically tailored to introduce chemical moieties that are easily detectable by spectroscopic methods, particularly UV-Vis absorption and fluorescence. researchgate.netlibretexts.org This is essential when the analyte itself lacks a suitable chromophore or fluorophore for sensitive and selective quantification. libretexts.org

Derivatization for UV-Visible (UV-Vis) Detection

To enhance UV-Vis detectability, a derivatizing agent must contain a strong chromophore—a group of atoms that absorbs light in the UV-Vis range. The reaction couples this chromophore to the this compound molecule.

Phenacyl Ester Formation: Reagents like 4-bromophenacyl bromide can be used to convert carboxylic acids into their corresponding phenacyl esters. libretexts.org These esters exhibit strong UV absorbance at wavelengths around 254-260 nm, significantly increasing detection sensitivity in HPLC-UV analysis. libretexts.org

Benzoylation: Benzoyl chloride can react with carboxylic acids (often via an intermediate) to form derivatives that incorporate the phenyl group, a useful chromophore for UV detection. researchgate.netlibretexts.org

Derivatization for Fluorescence Detection

Fluorescence detection offers superior sensitivity and selectivity compared to UV-Vis detection. Derivatization for fluorescence involves attaching a fluorophore to the analyte.

Fluorescent Ester Formation: While many fluorescent derivatizing agents target amines and thiols, specific reagents can be used for carboxylic acids. For instance, reaction with a fluorescent alcohol in the presence of a coupling agent would yield a highly fluorescent ester.

Introduction of a Fluorogenic Tag: Reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) are well-known for derivatizing amines and alcohols, but similar chemistry can be adapted for acids. researchgate.netlibretexts.org More directly, reagents such as 2,3-naphthalenedialdehyde (NDA) can form fluorescent derivatives with certain functional groups, and analogous reagents can be designed for carboxylic acids. libretexts.org The resulting derivatives can be excited at a specific wavelength and will emit light at a longer wavelength, allowing for highly sensitive and selective detection. libretexts.org

The impact of such derivatization extends to mass spectrometry (MS), where the added groups can influence ionization efficiency and produce predictable, characteristic fragmentation patterns, which are invaluable for structural elucidation and confirmation. libretexts.org

The table below outlines examples of derivatizing agents used to enhance spectroscopic detection.

Table 2: Derivatization Reagents for Enhanced Spectroscopic Detection

Derivatization Reagent Spectroscopic Tag Target Group Detection Method Typical Wavelengths (nm)
4-Bromophenacyl Bromide Phenacyl Carboxylic Acid (-COOH) HPLC-UV λ_max ≈ 260
Benzoyl Chloride Benzoyl Carboxylic Acid (-COOH) HPLC-UV λ_max ≈ 230
9-Fluorenylmethyl Chloroformate Fluorenylmethoxycarbonyl (Fmoc) Carboxylic Acid (-COOH) HPLC-Fluorescence Ex: ~265, Em: ~340 libretexts.org

Structural Elucidation and Advanced Characterization Methodologies

X-ray Crystallography of 4,6-Dibromoisophthalic Acid and its Hydrates

X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. Studies on this compound have revealed that it crystallizes as a monohydrate (C₈H₄Br₂O₄·H₂O), providing precise insights into its molecular geometry and intermolecular interactions. rsc.orguoregon.edu

Single-crystal X-ray diffraction analysis has established that this compound monohydrate crystallizes in the monoclinic system with the space group P2₁/c. rsc.orguoregon.edu The asymmetric unit is composed of one molecule of this compound and one water molecule. uoregon.edu The detailed crystallographic parameters determined at a temperature of 293 K are summarized in the table below.

Crystallographic Parameter Value
Chemical FormulaC₈H₄Br₂O₄·H₂O
Formula Weight341.95
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8740 (8)
b (Å)17.366 (4)
c (Å)15.710 (3)
β (°)90.91 (3)
Volume (ų)1056.8 (4)
Z4
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.054
wR-factor0.089

Data sourced from Ye (2012). uoregon.edu

The crystal structure of this compound monohydrate is dominated by an extensive network of intermolecular hydrogen bonds. researchgate.netuobasrah.edu.iq These O–H···O interactions link the carboxylic acid molecules and the water molecules of crystallization to form a two-dimensional supramolecular framework extending parallel to the (102) plane. uoregon.eduresearchgate.netuobasrah.edu.iq

All hydroxyl groups of the acid and the water molecule, as well as the carbonyl groups, are involved in this hydrogen-bonding scheme. uoregon.edu The water molecule plays a crucial role, acting as both a hydrogen bond donor and acceptor, thereby bridging adjacent acid molecules. rsc.orguoregon.edu This robust network of hydrogen bonds is a key factor in the stability of the crystal lattice. rsc.org The specific geometries of these hydrogen bonds are detailed below.

Donor–H···Acceptor D–H (Å) H···A (Å) D···A (Å) Angle (D–H···A) (°)
O2–H2A···OW0.821.742.554 (8)176
O4–H4B···O1ⁱ0.821.862.665 (8)168
OW–HWB···O3ⁱⁱ0.852.082.893 (9)159
OW–HWA···O3ⁱⁱⁱ0.852.172.903 (9)144

Symmetry codes: (i) x-1, -y+1/2, z-1/2; (ii) x+1, -y+1/2, z+1/2; (iii) x, -y+1/2, z-1/2. Data sourced from Ye (2012). uoregon.edu

The conformation of the this compound molecule in the crystal is non-planar. The two carboxylic acid groups are twisted out of the plane of the benzene (B151609) ring. The dihedral angles between the plane of the benzene ring and the two acid groups are 37.8(4)° and 36.4(5)°. uoregon.eduresearchgate.net The dihedral angle between the planes of the two carboxylic acid groups themselves is 10.9(4)°. uoregon.eduresearchgate.net This twisted conformation is a result of minimizing steric hindrance between the adjacent functional groups.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the molecular structure of this compound in various states and for understanding the electronic environment of the atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. uobasrah.edu.iq For this compound, both ¹H and ¹³C NMR would provide definitive confirmation of its structure.

¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals for the aromatic protons. Due to the symmetry of the molecule, the protons at position 2 and position 5 of the benzene ring would appear as singlets in the aromatic region of the spectrum. uoregon.edu The acidic protons of the two carboxyl groups would typically appear as a broad singlet at a downfield chemical shift, though its observation can depend on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would be expected to show signals corresponding to the carbonyl carbons of the carboxylic acid groups (typically in the 160-180 ppm range), the two bromine-substituted aromatic carbons, the two proton-bearing aromatic carbons, and the two aromatic carbons to which the carboxyl groups are attached. nih.gov This technique confirms the substitution pattern on the benzene ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. uobasrah.edu.iq The IR spectrum of this compound is dominated by absorptions from the carboxylic acid groups.

Key expected vibrational modes include:

O–H Stretch: A very broad and strong absorption band is expected in the region of 3500-2800 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching in a carboxylic acid dimer. utdallas.edu

C=O Stretch: A strong, sharp absorption band is anticipated around 1710 cm⁻¹, corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid. utdallas.edu

C–O Stretch and O–H Bend: The spectrum would also display C–O stretching and O–H bending vibrations in the fingerprint region (1400-900 cm⁻¹), further confirming the presence of the carboxylic acid functionality. pg.edu.pl

Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C=C bond stretching would appear in the 1600-1450 cm⁻¹ region, while aromatic C-H stretching would be observed just above 3000 cm⁻¹. pg.edu.pl

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound. The analysis provides insights into the molecular ion and the characteristic fragmentation patterns resulting from ionization.

When subjected to electron impact (EI) ionization, this compound (C₈H₄Br₂O₄) is expected to exhibit a distinct molecular ion peak. msu.edu Given the presence of two bromine atoms, which have two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion region will display a characteristic isotopic cluster. msu.edu The most intense peaks in this cluster would correspond to ions containing one ⁷⁹Br and one ⁸¹Br atom, flanked by peaks for ions containing two ⁷⁹Br atoms and two ⁸¹Br atoms, with predictable intensity ratios. The exact mass of the monoisotopic molecular ion, containing only the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br), is 321.84763 Da. nih.gov

The fragmentation of this compound under mass spectrometry is governed by its functional groups and the stable aromatic core. libretexts.org As a dicarboxylic acid, characteristic fragmentation pathways include the loss of hydroxyl radicals (•OH) and carboxyl groups (•COOH). libretexts.org The stable aromatic structure tends to result in a relatively strong molecular ion peak. libretexts.org

Key fragmentation processes include:

Decarboxylation: The primary decomposition pathway involves the loss of one or both carboxyl groups. The loss of a single •COOH group (45 Da) is a prominent fragmentation. libretexts.org

Loss of Water: In some cases, particularly with thermal analysis coupled to mass spectrometry, the initial loss of a water molecule (H₂O) from the di-acid structure can be observed.

Loss of Bromine: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (•Br), which would also show a characteristic isotopic signature at m/z 79 and 81. msu.edu

Thermogravimetric analysis (TGA) coupled with mass spectrometry has shown that for the monohydrate form of the compound, a dehydration step occurs between 100–150°C. The main decomposition, involving the loss of the carboxyl groups, takes place at higher temperatures (441–443 K).

Table 1: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Mass to Charge Ratio (m/z) Description of Loss
[M]⁺322, 324, 326 (Isotopic Cluster)Molecular Ion
[M-OH]⁺305, 307, 309Loss of a hydroxyl radical
[M-COOH]⁺277, 279, 281Loss of a carboxyl group (Decarboxylation)
[M-Br]⁺243, 245Loss of a bromine radical
[M-2COOH]⁺232, 234, 236Loss of both carboxyl groups

Chromatographic Techniques for Purity Assessment and Mixture Resolution

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and resolving it from potential isomers or byproducts from its synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the purity analysis of non-volatile compounds like this compound. Reversed-phase HPLC is typically employed, utilizing a nonpolar stationary phase and a polar mobile phase.

Stationary Phase: A common choice for the separation of aromatic acids is a C18 (octadecylsilyl) column. ejgm.co.uk

Mobile Phase: The mobile phase often consists of a mixture of an aqueous solvent (like deionized water) with an organic modifier such as acetonitrile (B52724) or methanol. ejgm.co.uk To ensure the carboxylic acid groups remain protonated and to improve peak shape, an acid modifier like trifluoroacetic acid (TFA) is frequently added to the mobile phase at a low concentration (e.g., 0.1%).

Detection: Detection is typically performed using an ultraviolet (UV) detector, as the benzene ring in the molecule absorbs UV light. ejgm.co.uk

This method allows for the quantification of this compound and the detection of impurities, such as mono-brominated isomers, which can affect the compound's properties in material science applications. Purity levels are often reported as a percentage based on the peak area in the chromatogram. scisupplies.eu

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile compounds. rbmb.net However, due to the low volatility and high polarity of carboxylic acids like this compound, direct analysis by GC is challenging. The polar carboxyl groups can interact strongly with the column material, leading to poor peak shape and thermal decomposition in the injector. bre.com

To overcome these issues, derivatization is typically required. shimadzu.com This process converts the polar carboxyl groups into less polar, more volatile ester groups. A common derivatization technique is trimethylsilylation, which replaces the acidic protons with trimethylsilyl (B98337) (TMS) groups. rbmb.net

Once derivatized, the compound can be analyzed on a standard GC system, often equipped with a flame ionization detector (FID) or a mass spectrometer (GC-MS) for enhanced identification. rbmb.net The choice of column is critical for achieving good separation from other components in the mixture. epa.gov

Table 2: Summary of Chromatographic Methods for this compound Analysis

Technique Stationary Phase (Column) Typical Mobile Phase / Carrier Gas Key Considerations
HPLC Reversed-Phase C18Water/Acetonitrile/Methanol with acid modifier (e.g., 0.1% TFA)Ideal for purity analysis of the underivatized acid. ejgm.co.uk
GC Fused Silica Capillary (e.g., SE-54, SH-WAX)Inert gas (e.g., Helium, Nitrogen)Requires derivatization (e.g., silylation) to increase volatility. rbmb.netshimadzu.comepa.gov

Applications and Functional Materials Development Utilizing 4,6 Dibromoisophthalic Acid

Metal-Organic Frameworks (MOFs) and Coordination Polymers

4,6-Dibromoisophthalic acid serves as a critical organic linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. nih.gov These materials are crystalline porous structures composed of metal ions or clusters connected by organic ligands, known for their high surface areas and tunable properties. lucp.netrsc.org

The synthesis of MOFs involves combining metal salts with organic linkers, like this compound, under specific conditions. lucp.net Common synthesis techniques that can be employed are summarized in the table below.

Synthesis MethodDescription
Solvothermal/Hydrothermal The most common method, where metal salts and organic ligands are heated in a solvent within a sealed vessel (autoclave) to facilitate crystal growth. lucp.netnih.gov
Microwave-Assisted Utilizes microwave radiation to rapidly heat the reaction mixture, significantly reducing synthesis time from hours or days to minutes. nih.govresearchgate.net
Electrochemical Involves the anodic dissolution of a metal into a solution containing the organic linker, offering a milder and faster synthesis route compared to solvothermal methods. nih.gov
Sonochemical Uses high-intensity ultrasound to induce the formation and collapse of cavitation bubbles, creating localized hot spots that drive the chemical reaction and crystallization. lucp.net
Mechanochemical A solvent-free or low-solvent method where mechanical force (grinding) is used to initiate the reaction between solid-state reactants. lucp.net

A notable example of a MOF synthesized using this ligand is UTSA-83 ([Cu(BDC-2Br)(H₂O)]·DMF). researchgate.net This two-dimensional (2D) microporous MOF was synthesized via a solvothermal reaction between this compound (H₂BDC-2Br) and copper(II) nitrate (B79036) (Cu(NO₃)₂·2.5H₂O). researchgate.net X-ray crystallography revealed that in UTSA-83, copper(II) atoms are linked by the 4,6-dibromoisophthalate ligands to form distinct square grid-like (sql) layers. researchgate.net These layers are further stacked and held together by multiple hydrogen bonding interactions, creating a structure with permanent porosity after the removal of solvent molecules. researchgate.net

The design of the organic ligand is a cornerstone of reticular chemistry, allowing for precise control over the resulting MOF's properties. nih.govmdpi.com The size, shape, and functionality of the pores can be tuned by systematically modifying the organic linker. rsc.orgrsc.org

Key principles include:

Ligand Length: Employing longer or shorter organic linkers can systematically expand or contract the framework, thereby tuning the pore size. researchgate.netrsc.org For example, using different dicarboxylic acids of varying lengths allows for the synthesis of MOFs with methodically increasing pore sizes. rsc.org

Functional Groups: The incorporation of specific functional groups onto the ligand backbone imparts unique chemical properties to the pore environment. researchgate.net The bromine atoms in 4,6-dibromoisophthalate, for instance, introduce Lewis basic sites and influence the electronic character of the pores, which can enhance selective interactions with certain gas molecules. researchgate.netresearchgate.net

This ability to fine-tune the pore structure is crucial for applications like gas separation, where even slight modifications to pore size can dramatically alter selectivity. rsc.orgrsc.org

The purification of acetylene (B1199291) (C₂H₂) from carbon dioxide (CO₂) is an industrially vital but challenging process due to the similar molecular sizes and physical properties of the two gases. rsc.org MOFs constructed from 4,6-dibromoisophthalate ligands have shown significant promise for this specific separation.

The MOF UTSA-83 demonstrates effective and selective adsorption of acetylene over carbon dioxide. researchgate.net The synergistic effect of its specific pore size and the presence of functional bromine groups makes it an ideal adsorbent for C₂H₂. researchgate.net Gas sorption measurements on the activated framework (UTSA-83a) revealed a notable preference for acetylene. researchgate.net

Table: Gas Sorption Properties of UTSA-83a at 298 K and 1 atm

Gas C₂H₂/CO₂ Uptake Ratio C₂H₂/CO₂ Selectivity (IAST) Isosteric Heat of Adsorption (Qst)
C₂H₂ (Acetylene) \multirow{2}{}{~3.1} \multirow{2}{}{6.2} 32.0 kJ mol⁻¹
CO₂ (Carbon Dioxide) 22.8 kJ mol⁻¹

Data sourced from ResearchGate. researchgate.net

The higher isosteric heat of adsorption for C₂H₂ compared to CO₂ indicates stronger interactions between the acetylene molecules and the MOF framework. researchgate.net This preferential binding is the basis for the selective separation, making materials like UTSA-83 potential candidates for industrial gas purification applications. researchgate.netresearchgate.net

Factors contributing to MOF stability include:

High-Oxidation-State Metal Ions: The use of metal ions with high oxidation states, such as Zr⁴⁺, Cr³⁺, and Al³⁺, often leads to the formation of stronger coordination bonds with carboxylate linkers, resulting in exceptionally stable MOFs. researchgate.net

Ligand Design: The rigidity and functionalization of the organic linker play a role. The structure of this compound monohydrate itself forms a stable two-dimensional network through hydrogen bonding, a characteristic that can contribute to the robustness of the resulting MOF. nih.gov

Framework Connectivity: Higher connectivity and the creation of interpenetrated or multi-walled frameworks can enhance the rigidity and stability of the structure. researchgate.net

However, MOF structures can be susceptible to degradation under certain conditions, such as high humidity or extreme pH, where water molecules or H⁺ ions can attack and break the metal-ligand coordination bonds. frontiersin.orgnih.gov Therefore, enhancing the stability, for instance by introducing hydrophobic functional groups or using more robust metal-ligand combinations, is a key area of research for enabling the use of MOFs in real-world applications. frontiersin.org

Role in Organic Light-Emitting Materials (OLEMs)

This compound is a useful intermediate in the synthesis of organic light-emitting materials. The development of efficient and stable organic light-emitting diodes (OLEDs) is a major focus in materials science for applications in displays and solid-state lighting. researchgate.net The performance of these devices relies heavily on the molecular design of the organic materials used. mdpi.com

The bromine atoms on the this compound backbone are particularly significant due to the heavy atom effect, which can influence the photoluminescent properties of its derivatives. This compound can be chemically converted, for instance, into its acid chloride derivative. uoregon.edu This reactive intermediate can then be used in reactions like the Friedel-Crafts acylation to build larger, more complex organic molecules, such as indenofluorenes, which are investigated for their electronic properties. uoregon.edu While not directly used as the emitting layer itself, this compound serves as a foundational building block for creating the sophisticated molecules required for various layers within an OLED device. mdpi.com

Contributions to Functional Materials for Electronics, Optics, and Catalysis

Beyond OLEMs, this compound contributes to a broader range of functional materials.

Electronics and Optics: Its role as a precursor for molecules like indenofluorenes extends to general applications in organic electronics. uoregon.edu The ability to synthesize tailored organic semiconductors is crucial for developing next-generation electronic and optical devices.

Catalysis: MOFs and coordination polymers derived from linkers such as this compound have potential in catalysis. nih.gov The porous nature of MOFs allows them to act as heterogeneous catalysts, where the metal nodes can serve as active catalytic sites. nih.gov Furthermore, MOFs can be used as precursors to create highly porous, doped carbon materials. rsc.org For example, a cobalt-based MOF was pyrolyzed to produce a Co, N-codoped porous carbon material that served as an efficient electrocatalyst for the oxygen reduction reaction. rsc.org A similar approach could theoretically be applied to MOFs synthesized with 4,6-dibromoisophthalate linkers to develop novel catalytic materials.

Utility in the Synthesis of Pharmaceutical Intermediates and Dyes

This compound (DBPA) serves as a critical and versatile organic intermediate for the synthesis of advanced functional materials, finding utility in the development of both pharmaceutical intermediates and dye-related applications. nih.govcore.ac.uk Its structure, featuring a halogenated benzene (B151609) ring with two carboxylic acid groups, allows it to be used as a foundational building block in complex molecular architectures. nih.gov Compounds derived from brominated isophthalic acids have shown considerable promise in drug development, particularly in the creation of molecules that target specific biological pathways.

Pharmaceutical Intermediates and Drug Delivery Systems

In the pharmaceutical field, one of the most significant applications of dicarboxylic acids like DBPA is as organic "linkers" or "struts" in the construction of Metal-Organic Frameworks (MOFs). nih.gov MOFs are highly porous, crystalline materials composed of metal ions or clusters connected by organic ligands. nih.gov Their exceptionally large surface areas and tunable pore sizes make them ideal candidates for use as drug delivery systems (DDS). researchgate.net The choice of the organic linker is crucial as it dictates the structural and chemical properties of the MOF, including its porosity, stability, and capacity for encapsulating therapeutic agents. nih.govnih.gov

Research from the China Pharmaceutical University has highlighted the importance of DBPA by studying its specific crystal structure, confirming its role as a significant intermediate in organic synthesis. core.ac.uknih.gov While many MOFs use linkers like terephthalic acid or trimesic acid, the fundamental principles of their design and function illustrate the potential role of DBPA. nih.gov The bromine atoms on the DBPA molecule offer sites for further functionalization, allowing for the fine-tuning of the MOF's properties for specific drug delivery applications.

The following table details examples of MOFs constructed from various dicarboxylic acid linkers, showcasing their application in drug delivery, the context in which this compound functions.

MOF FamilyOrganic LinkerMetal IonExample Drug LoadedReference
MIL-1011,4-Benzenedicarboxylic acid (Terephthalic acid)Chromium (Cr), Iron (Fe)Ibuprofen, Flurbiprofen nih.govdovepress.com
MIL-1001,3,5-Benzenetricarboxylic acid (Trimesic acid)Chromium (Cr), Iron (Fe)Ibuprofen, Doxorubicin nih.govnih.gov
MOF-74 Family2,5-Dihydroxyterephthalic acidZinc (Zn), Magnesium (Mg), Cobalt (Co)Olsalazine nih.gov
BioMOFAzobenzene-4,4'-dicarboxylic acidNot SpecifiedEtilefrine nih.gov
Potential MOFsThis compoundIron (Fe), Zinc (Zn), Zirconium (Zr)Anticancer agents, NSAIDs nih.gov

Applications in Dye Synthesis and Functional Materials

While direct application of this compound as a chromophore precursor in traditional azo dyes is not extensively documented, its structural characteristics are leveraged in the creation of modern functional materials that interact with or incorporate dyes. DBPA is a known intermediate for organic light-emitting materials (OLEDs), which are significant in the development of energy-efficient display technologies. nih.govcore.ac.uk

Furthermore, DBPA and other polycarboxylates are used to construct coordination polymers (CPs), a class of materials closely related to MOFs. These CPs have shown significant potential in applications involving organic dyes, particularly as photocatalysts for their degradation. Research has demonstrated that Co(II) coordination polymers can effectively degrade anionic dyes like Congo Red under UV irradiation. rsc.org The design of these CPs, including the choice of the polycarboxylate ligand, is essential for their catalytic activity. The utility of DBPA in this context is as a rigid, functionalizable component for building robust and active frameworks.

The table below summarizes coordination polymers built from various polycarboxylate ligands and their functional application related to organic dyes.

Coordination Polymer (CP)Polycarboxylate LigandMetal IonApplication Related to DyesReference
CP based on 5-HMIP5-Methylisophthalic acidCobalt (Co)Photocatalytic degradation of Congo Red rsc.org
CP based on 5-NIP5-Nitroisophthalic acidCobalt (Co)Photocatalytic degradation of Congo Red rsc.org
CP based on 1,4-NDC1,4-Naphthalenedicarboxylic acidCobalt (Co)Photocatalytic degradation of Congo Red rsc.org
CP1 (Cu-based)N,N′-bis[(2-hydroxybenzylideneamino)propyl]-piperazineCopper (Cu)Photocatalytic degradation of Acid Orange 7 and Methyl Orange mdpi.com

Computational and Theoretical Investigations of 4,6 Dibromoisophthalic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecular systems, offering a balance between computational cost and accuracy. weizmann.ac.ilscispace.comunige.ch In principle, DFT is an exact theory of electronic structure based on the electron density distribution, n(r), rather than the more complex many-electron wave function. scispace.com This approach is particularly useful for analyzing the electronic properties and reactivity of molecules like 4,6-dibromoisophthalic acid.

DFT calculations can be employed to complement experimental data, such as that from X-ray diffraction (XRD), to predict the electronic behavior of this compound. Key steps in this process include geometry optimization, where crystallographic coordinates can be used as a starting point, and charge distribution analysis. This analysis helps in mapping the electrostatic potential to identify how the bromine atoms, being electron-withdrawing, influence the molecule's reactivity.

The presence of two bromine atoms at the 4 and 6 positions on the isophthalic acid structure significantly impacts its chemical reactivity. These atoms make the compound highly reactive, particularly in substitution and reduction reactions. DFT calculations can predict electrostatic potential surfaces, which are crucial for identifying the nucleophilic and electrophilic sites and thus guiding the derivatization of the molecule.

Furthermore, DFT is instrumental in understanding the electronic structure of complex systems involving this compound, such as in coordination polymers. For instance, in a cyanide-bridged Fe-Co molecular square, DFT and time-dependent DFT (TD-DFT) calculations have been used to elucidate the electronic structures and one-electron excitation states. rsc.org Such studies help in understanding phenomena like charge-transfer induced spin transitions. rsc.org

Table 1: Key DFT Calculation Parameters and Applications for this compound

Parameter/ApplicationDescriptionRelevance to this compound
Geometry Optimization Finding the lowest energy arrangement of atoms in the molecule.Provides a stable, theoretical structure for further analysis.
Electronic Structure Describing the arrangement and energy of electrons in the molecule.Helps understand bonding, orbital energies, and electronic transitions. scispace.com
Reactivity Profiling Identifying reactive sites on the molecule.Predicts how the molecule will interact with other chemical species.
Electrostatic Potential Mapping the charge distribution on the molecular surface.Visualizes electron-rich and electron-poor regions, indicating sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbitals Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability.
Charge Distribution Analysis Quantifying the partial charges on each atom.Reveals the electron-withdrawing or donating nature of substituents, such as the bromine atoms.

This table is generated based on the general principles of DFT and its application to organic molecules.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. cresset-group.com By generating an ensemble of protein structures, MD simulations help in understanding the energy landscape and identifying biologically relevant conformations. cresset-group.com This technique is invaluable for analyzing the conformational flexibility and intermolecular interactions of this compound, both in isolation and within larger assemblies.

MD simulations can be used to model the hydrogen-bonding networks that are crucial in determining the crystal packing of this compound. For example, this compound crystallizes as a monohydrate, forming a two-dimensional framework through O–H···O hydrogen bonds involving its carboxylic acid groups and water molecules. core.ac.ukscienceopen.com MD simulations can provide insights into the stability and dynamics of this hydrogen-bonded network.

The conformational landscape of this compound is influenced by the dihedral angles between the benzene (B151609) ring and the two carboxylic acid groups, which are reported to be 37.8(4)° and 36.4(5)°. core.ac.ukiucr.orgnih.gov The dihedral angle between the two acid groups is 10.9(4)°. core.ac.ukiucr.orgnih.gov MD simulations can explore the rotational barriers and preferred orientations of these functional groups, providing a dynamic picture that complements static crystallographic data.

Furthermore, MD simulations are essential for studying intermolecular interactions in solution. nih.gov They can be used to calculate the potential of mean force between molecules, revealing the energetic landscape of their association and dissociation. nih.gov This is particularly relevant for understanding how this compound interacts with other molecules in a solvent, which is a precursor to its use in synthesizing larger structures like metal-organic frameworks (MOFs). In the context of MOFs, MD can also be used to assess the stability of the framework and study the diffusion of guest molecules within the pores. researchgate.net

Table 2: Parameters from Molecular Dynamics Simulations of this compound Systems

Simulation ParameterDescriptionSignificance for this compound
Force Field A set of parameters describing the potential energy of the system.Determines the accuracy of the simulation; OPLS-AA is a common choice for organic molecules. plos.orgcopernicus.org
Ensemble The statistical collection of states of the system (e.g., NVT, NPT).Ensures the simulation samples a relevant thermodynamic state. labxing.com
Simulation Time The duration of the simulated molecular motion.Needs to be long enough to capture the conformational changes and interactions of interest. nih.gov
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed structures.Indicates the stability of the molecule's conformation over time. plos.org
Radius of Gyration A measure of the compactness of a structure.Provides insights into conformational changes that affect the overall shape of the molecule. plos.org
Interaction Energy The energy associated with the non-covalent interactions between molecules.Quantifies the strength of hydrogen bonds and other intermolecular forces. utwente.nlmdpi.com

This table is generated based on the general principles of MD simulations and their application to organic molecules.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be validated against experimental data to confirm the structural and electronic properties of a molecule. nih.gov For this compound, this synergy between theory and experiment is crucial for a comprehensive understanding of its characteristics.

DFT calculations can be used to predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. By comparing the calculated spectrum with the experimental one, researchers can assign the observed vibrational modes to specific molecular motions. Discrepancies between the predicted and experimental spectra can often be resolved by considering factors such as solvent effects or the presence of intermolecular interactions, like the hydrogen bonding in the solid state of this compound monohydrate. core.ac.ukscienceopen.com

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using DFT. These theoretical predictions can aid in the interpretation of experimental ¹H and ¹³C NMR spectra, helping to confirm the substitution pattern on the benzene ring. ambeed.com

Furthermore, TD-DFT can be used to predict electronic absorption spectra (UV-Vis). rsc.org For instance, in complex systems, TD-DFT can help identify the nature of electronic transitions, such as distinguishing between ligand-centered transitions and charge-transfer bands. rsc.org In the case of coordination polymers involving this compound, this can be particularly insightful for understanding their photophysical properties. mdpi.com

The validation of computational models against experimental data is a critical step. For this compound, single-crystal X-ray diffraction data provides precise bond lengths and angles that can be used to benchmark the accuracy of the geometry optimization performed in DFT calculations. core.ac.ukiucr.org

Table 3: Comparison of Experimental and Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueExperimental DataPredicted Data (Computational Method)Significance
Infrared (IR) Spectroscopy Characteristic peaks for O-H, C=O, and C-Br stretching.Vibrational frequencies (DFT).Confirms functional groups and hydrogen bonding.
¹H NMR Spectroscopy Chemical shifts and coupling constants for aromatic protons.Chemical shifts (DFT/GIAO).Verifies the molecular structure and substitution pattern. ambeed.com
¹³C NMR Spectroscopy Chemical shifts for carbon atoms in the benzene ring and carboxyl groups.Chemical shifts (DFT/GIAO).Provides further confirmation of the carbon skeleton. ambeed.com
UV-Vis Spectroscopy Absorption maxima (λmax).Electronic transition energies (TD-DFT).Elucidates the electronic structure and nature of electronic transitions. rsc.org
X-ray Crystallography Bond lengths, bond angles, dihedral angles. core.ac.ukiucr.orgOptimized geometry (DFT).Validates the accuracy of the computational model.

This table is generated based on the general principles of spectroscopic analysis and computational chemistry, with specific experimental data points referenced where available.

Modeling of Host-Guest Interactions within Supramolecular Assemblies

The ability of this compound to form supramolecular assemblies, such as coordination polymers and metal-organic frameworks (MOFs), is a key area of research. mdpi.com Computational modeling plays a crucial role in understanding the host-guest interactions within these complex structures. fiveable.methno.orgnih.govrsc.org

Host-guest chemistry involves the specific binding of a guest molecule within the cavity of a host molecule, driven by non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking. fiveable.methno.org this compound can act as a ligand (the "host" component) that coordinates with metal ions to form a porous framework capable of encapsulating guest molecules.

Computational methods, including molecular docking and molecular dynamics simulations, can be used to model these host-guest interactions. These models can predict the preferred binding sites for guest molecules within the pores of a MOF, as well as the binding affinity. This information is critical for designing materials with specific adsorption and separation properties. For example, simulations can help understand the selective adsorption of CO₂ in porous materials. researchgate.net

The structure of the host framework is a key determinant of its guest-binding properties. The crystal structure of this compound monohydrate reveals a two-dimensional hydrogen-bonded network. core.ac.ukscienceopen.comiucr.org When used as a linker in a MOF, the geometry and connectivity of the this compound molecule will define the size, shape, and chemical environment of the resulting pores. Computational modeling can explore how modifications to the linker molecule, such as changing the substituents, would affect the properties of the supramolecular assembly.

Furthermore, the dynamic nature of host-guest interactions can be investigated using MD simulations. mdpi.com These simulations can reveal how the host framework adapts to the presence of a guest molecule, a phenomenon known as "induced fit." mdpi.com They can also be used to study the diffusion of guest molecules through the pores of the material, which is important for applications in catalysis and separation.

Table 4: Computational Approaches for Modeling Host-Guest Interactions with this compound-Based Assemblies

Computational MethodInformation ObtainedRelevance to this compound Systems
Molecular Docking Preferred binding poses and scores for guest molecules.Predicts how small molecules will interact with the pores of a MOF built from this compound.
Molecular Dynamics (MD) Simulations Dynamic behavior of the host-guest complex, binding free energies.Provides insights into the stability of the complex and the mechanism of guest binding and release. cresset-group.commdpi.com
Grand Canonical Monte Carlo (GCMC) Simulations Adsorption isotherms for guest molecules.Predicts the uptake capacity of a material for specific gases or solvents.
Density Functional Theory (DFT) Interaction energies and electronic structure of the host-guest complex.Offers a detailed understanding of the nature of the non-covalent interactions driving guest binding. weizmann.ac.il

This table is generated based on the general principles of computational modeling of supramolecular systems.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, and the synthesis of 4,6-Dibromoisophthalic acid is a prime candidate for such innovations. Traditional bromination processes often involve hazardous reagents and produce significant waste streams. Future research will likely focus on developing eco-friendly synthetic methodologies that align with the principles of green chemistry.

One promising avenue is the adoption of green solvents in the synthesis process. The use of water, supercritical fluids, ionic liquids, or bio-derived solvents could significantly reduce the environmental impact of production. scienceopen.comthieme-connect.deresearchgate.net The selection of an appropriate green solvent can not only minimize pollution but also enhance reaction efficiency and simplify product purification. scienceopen.com

Microwave-assisted synthesis presents another compelling alternative to conventional heating methods. ijnrd.orgmdpi.comnih.govresearchgate.net This technique can dramatically reduce reaction times, increase product yields, and lower energy consumption. ijnrd.org The application of microwave irradiation to the bromination of isophthalic acid could lead to a more efficient and sustainable production process for this compound.

Furthermore, flow chemistry offers a safer and more scalable approach to chemical synthesis, particularly for reactions involving hazardous materials like bromine. mdpi.comamt.ukresearchgate.netresearchgate.net Continuous flow reactors provide enhanced control over reaction parameters, leading to improved safety, consistency, and efficiency. researchgate.net The in-situ generation of bromine in a flow system could mitigate the risks associated with storing and handling this highly reactive element. mdpi.com

Synthetic MethodologyPotential AdvantagesKey Research Focus
Green SolventsReduced environmental impact, improved safety, potential for enhanced reaction rates.Identifying optimal green solvents and co-solvents for the bromination of isophthalic acid.
Microwave-Assisted SynthesisAccelerated reaction times, increased yields, lower energy consumption.Optimization of microwave parameters (temperature, pressure, time) for the synthesis of this compound.
Flow ChemistryEnhanced safety, improved process control, scalability.Development of continuous flow processes with in-situ bromine generation for the synthesis of this compound.

Advanced Functionalization for Tailored Material Performance

The inherent properties of this compound can be significantly enhanced and tailored for specific applications through advanced functionalization. The bromine atoms and carboxylic acid groups on the molecule serve as reactive sites for a variety of chemical modifications.

Future research in this area will likely explore the introduction of various functional groups to the aromatic ring or the carboxylic acid moieties to modulate the compound's electronic, optical, and physical properties. For instance, the attachment of chromophores could lead to the development of novel dyes and pigments with enhanced stability and color intensity.

Moreover, the functionalization of this compound with boronic acids could open up new possibilities in the biomedical field. Boronic acid-functionalized polymers have shown promise in drug delivery and sensing applications due to their ability to interact with diols, which are common in biological molecules. utwente.nl

The development of novel polymerization techniques using functionalized this compound as a monomer could lead to the creation of high-performance polymers with tailored thermal, mechanical, and chemical resistance properties. These materials could find applications in aerospace, automotive, and electronics industries.

Integration into Hybrid Material Systems for Multifunctional Applications

A significant and promising area of future research lies in the integration of this compound into hybrid material systems. These materials, which combine organic and inorganic components at the molecular level, often exhibit synergistic properties that are not present in the individual constituents. nih.govscispace.com

A notable example of this is the use of this compound as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) . researchgate.netwikipedia.orgnih.gov MOFs are crystalline porous materials with exceptionally high surface areas and tunable pore sizes. wikipedia.org For instance, a two-dimensional microporous MOF, UTSA-83, has been synthesized using this compound and copper(II) ions. researchgate.net The structure of this MOF consists of square grid-like layers formed by the coordination of the copper ions with the carboxylate groups of the acid. researchgate.net

Future research could focus on synthesizing a wider range of MOFs using this compound with different metal ions to create materials with diverse pore structures and chemical functionalities. These novel MOFs could have applications in gas storage and separation, catalysis, and drug delivery. wikipedia.org The bromine atoms on the organic linker can also be a site for post-synthetic modification, allowing for the fine-tuning of the MOF's properties for specific applications.

Hybrid Material SystemKey FeaturesPotential Applications
Metal-Organic Frameworks (MOFs)High porosity, tunable pore size, high surface area.Gas storage and separation, catalysis, sensing, drug delivery.
Organic-Inorganic PolymersCombination of organic flexibility and inorganic stability.High-performance coatings, membranes, and composites.

Exploration in Emerging Fields such as Sensing and Green Catalysis

The unique chemical structure of this compound and its derivatives makes them attractive candidates for exploration in emerging technological fields, including chemical sensing and green catalysis.

The development of chemical sensors based on materials derived from this compound is a promising research direction. For instance, MOFs synthesized from this acid could be designed to selectively adsorb and detect specific analytes. The interaction between the analyte and the MOF could induce a change in its optical or electrical properties, forming the basis of a sensor.

In the realm of green catalysis , materials incorporating this compound could act as efficient and recyclable catalysts for a variety of organic transformations. mdpi.comnih.govrsc.orgrsc.orgchemrxiv.org The acidic carboxylic groups and the potential for creating Lewis acidic sites in MOFs make these materials promising candidates for catalyzing reactions such as esterifications, condensations, and oxidations. rsc.org The use of these solid catalysts can simplify product purification and reduce waste compared to traditional homogeneous catalysts. The development of MOFs with Lewis acidity is a particularly active area of research with significant potential for catalytic applications. rsc.orgresearchgate.net

Q & A

Q. What are the standard methods for synthesizing and crystallizing 4,6-Dibromoisophthalic acid?

Methodological Answer: DBPA is synthesized via bromination of isophthalic acid derivatives, followed by recrystallization. For single-crystal growth, dissolve 2.0 g of DBPA in 80 mL of water and allow slow evaporation at room temperature (~15 days). This yields rod-like, colorless crystals suitable for X-ray diffraction (XRD) .

Key Parameters for Crystallization:

ParameterValue/DescriptionReference
SolventWater
Evaporation Time15 days
Crystal Dimensions0.30 × 0.05 × 0.05 mm

Q. How is the purity and structural identity of DBPA validated experimentally?

Methodological Answer: Purity is confirmed via high-performance liquid chromatography (HPLC) with >95% purity thresholds. Structural identity is validated using single-crystal XRD, focusing on bond lengths (e.g., C–Br = 1.89–1.92 Å) and hydrogen-bonding networks. Refinement parameters (R factor = 0.054, wR = 0.089) ensure data reliability .

Critical Validation Metrics:

  • Rint (Data Redundancy): 0.051
  • Z (Unit Cell Molecules): 4
  • Hydrogen Bond Geometry: O–H···O distances = 1.82–2.05 Å

Advanced Research Questions

Q. How does the hydrogen-bonding network influence DBPA’s supramolecular structure?

Methodological Answer: The 2D framework arises from O–H···O interactions between DBPA’s carboxyl groups and water molecules. Water acts as both donor (O–H = 0.85 Å) and acceptor (O···O = 2.68 Å), stabilizing the lattice. Dihedral angles between carboxyl groups (10.9°) and benzene rings (37.8°) further dictate packing efficiency .

Hydrogen-Bonding Geometry Table:

Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)Angle (°)Symmetry Code
O1–H1···O40.821.822.635175x−1, −y+½, z−½
O3–H3···O20.852.052.822150x+1, −y+½, z+½

Q. How can researchers resolve contradictions in reported crystallographic data for DBPA?

Methodological Answer: Contradictions (e.g., unit cell parameters or R-factor discrepancies) are addressed by:

Cross-validating refinement methods: Use F²-based least-squares refinement to minimize bias .

Assessing data completeness: Ensure θmax = 25.2° and redundancy (Rint < 0.06) .

Comparing displacement parameters: Anisotropic refinement for non-H atoms (Uiso(H) = 1.5Ueq(O) for OH groups) reduces model error .

Example Resolution Workflow:

  • Issue: Discrepancy in β angle (90.91° vs. literature).
  • Solution: Re-analyze XRD data with corrected absorption coefficients (μ = 7.67 mm⁻¹ for MoKα radiation) .

Q. What computational strategies complement experimental studies of DBPA’s electronic properties?

Methodological Answer: Density Functional Theory (DFT) calculations correlate with XRD data to predict electronic behavior. Key steps:

Geometry Optimization: Use crystallographic coordinates (a = 3.8740 Å, b = 17.366 Å) as input .

Charge Distribution Analysis: Map electrostatic potentials to identify Br atoms as electron-withdrawing centers.

Bandgap Estimation: Compare predicted (DFT) vs. experimental (UV-Vis) values to validate π→π* transitions in photoluminescent applications .

Q. How do synthetic byproducts or isomerization pathways affect DBPA’s applicability in materials science?

Methodological Answer: Byproducts (e.g., mono-brominated isomers) are minimized via controlled bromination stoichiometry. Isomerization risks are mitigated by:

  • Temperature Control: Maintain reaction T < 443 K to prevent thermal degradation .
  • Post-Synthesis Analysis: Use LC-MS to detect impurities (e.g., 5-bromoisophthalic acid) and adjust purification protocols .

Impact on Material Properties:

  • Purity <95%: Reduces crystallinity, impacting MOF (Metal-Organic Framework) stability.
  • Isomer Contamination: Alters hydrogen-bonding symmetry, affecting porosity .

Q. What advanced techniques characterize DBPA’s thermal stability and decomposition pathways?

Methodological Answer: Thermogravimetric Analysis (TGA) coupled with mass spectrometry reveals:

  • Dehydration Step: Loss of H₂O at 100–150°C (mass loss = 5.3%, matching monohydrate stoichiometry) .
  • Main Decomposition: Occurs at 441–443 K, correlating with carboxyl group decarboxylation .

Key TGA Parameters:

StageTemperature Range (°C)Mass Loss (%)Assignment
1100–1505.3H₂O Evaporation
2170–30042.1CO₂ Release

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4,6-Dibromoisophthalic acid
Reactant of Route 2
Reactant of Route 2
4,6-Dibromoisophthalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.